molecular formula C10H15NO3 B11065946 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid CAS No. 799264-87-2

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid

Cat. No.: B11065946
CAS No.: 799264-87-2
M. Wt: 197.23 g/mol
InChI Key: KUFIAZNIYKWTCJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a tert-butyl group at position 5 and an aminomethyl substituent at position 3 of the furan ring. The tert-butyl group imparts steric bulk and lipophilicity, while the aminomethyl group provides a reactive site for chemical modifications, making this compound a versatile intermediate in organic synthesis and polymer chemistry. Its structural uniqueness enables applications in drug discovery, biomaterial development, and catalytic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

799264-87-2

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-10(2,3)7-4-6(5-11)8(14-7)9(12)13/h4H,5,11H2,1-3H3,(H,12,13)

InChI Key

KUFIAZNIYKWTCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)C(=O)O)CN

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a modified procedure, 2,3-dibromoquinizarine reacts with tert-butyl acetoacetate in dimethyl sulfoxide (DMSO) at 120–125°C under basic conditions. The addition of potassium carbonate enhances yield (58–62%) by minimizing side reactions. The tert-butyl group remains intact during cyclization, providing steric stabilization to the intermediate ester.

Hydrolysis to Carboxylic Acid

The tert-butyl ester is hydrolyzed to the carboxylic acid using trifluoroacetic acid (TFA) in dichloromethane at room temperature. This step achieves quantitative conversion due to the electron-withdrawing effect of the furan ring, which activates the ester toward acid-catalyzed cleavage. The resulting 5-(tert-butyl)furan-2-carboxylic acid serves as a precursor for subsequent functionalization.

Introduction of the Aminomethyl Group

The aminomethyl group at the 3-position is introduced via nucleophilic substitution or reductive amination. Both methods require careful control of reaction conditions to avoid over-alkylation or decomposition.

Bromination Followed by Gabriel Synthesis

  • Bromination : The 3-position of 5-(tert-butyl)furan-2-carboxylic acid is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C). This yields 3-bromo-5-(tert-butyl)furan-2-carboxylic acid with 75–80% regioselectivity.

  • Cyanide Substitution : The bromine atom is displaced by potassium cyanide in dimethylformamide (DMF) at 90°C, forming 3-cyano-5-(tert-butyl)furan-2-carboxylic acid.

  • Reduction to Aminomethyl : The nitrile group is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature, yielding the aminomethyl derivative. This step achieves 65–70% yield, with purity >95% after recrystallization from ethanol/water.

Direct Reductive Amination

An alternative route involves condensation of furan-2-carboxylic acid with formaldehyde and ammonium chloride in a Mannich-type reaction. The imine intermediate is reduced in situ using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5. This one-pot method simplifies purification but yields 50–55% product due to competing hydrolysis.

Protective Group Strategies

To prevent undesired side reactions during synthesis, protective groups are employed for the amine and carboxylic acid functionalities.

Boc Protection of the Amine

  • Protection : The aminomethyl group is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in THF with triethylamine.

  • Deprotection : The Boc group is cleaved with TFA in dichloromethane, regenerating the free amine without affecting the carboxylic acid.

Esterification of the Carboxylic Acid

Methyl or ethyl esters are formed via Fischer esterification (H₂SO₄, refluxing alcohol) to prevent acid-mediated decarboxylation during subsequent steps. The ester is hydrolyzed back to the acid using lithium hydroxide (LiOH) in THF/water at room temperature.

Analytical Characterization

Critical quality control steps include:

  • Melting Point : 210–212°C (DSC/TG analysis).

  • ¹H NMR (DMSO-d₆): δ 1.35 (s, 9H, tert-butyl), 3.85 (s, 2H, CH₂NH₂), 6.55 (s, 1H, furan-H).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
HeterocyclizationCyclization, hydrolysis6095High
Bromination/GabrielBromination, CN⁻ substitution, reduction6598Moderate
Reductive AminationMannich reaction, NaBH₃CN reduction5290Low

The heterocyclization route offers the highest scalability but requires stringent temperature control. The Gabriel synthesis provides superior purity but involves multiple isolation steps.

Challenges and Optimization

  • Instability of Intermediates : The 3-cyano intermediate is prone to hydrolysis under acidic conditions, necessitating anhydrous workups.

  • Steric Hindrance : The tert-butyl group slows electrophilic substitution at the 3-position, requiring elevated temperatures for bromination.

  • Racemization : While the target compound lacks stereocenters, chiral byproducts may form during reductive amination, necessitating chiral HPLC for resolution .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the furan ring to a tetrahydrofuran ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or tetrahydrofuran derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Biological Applications

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid exhibits notable biological activity. It has been explored for its potential in:

  • Enzyme Interaction Studies : The compound interacts with specific enzymes, potentially modulating their activities through hydrogen bonding and ionic interactions facilitated by its functional groups. This interaction is crucial for understanding its therapeutic potential.
  • Biochemical Probes : Used in assays to study enzyme functions and receptor binding mechanisms, providing insights into drug design and development .

Case Studies

  • Enzyme Modulation : Research has indicated that this compound can modulate the activity of β-lactamase enzymes. Studies demonstrated that modifications to the carboxylic acid moiety significantly influenced the inhibition potency against certain bacterial strains, highlighting its potential as a lead compound in antibiotic development .
  • Antimicrobial Properties : Investigations into its antimicrobial effects have shown promising results, suggesting that this compound may serve as a basis for new antimicrobial agents due to its ability to penetrate bacterial membranes effectively .

Chemical Reactions and Mechanism of Action

The presence of the aminomethyl group allows this compound to act as a nucleophile in biochemical reactions. The furan ring can engage in π-π interactions with biological macromolecules, which could lead to significant modulation of their activities. This dual functionality makes it a versatile candidate for further research into its mechanism of action within biological systems.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferencePotential Applications
3-Aminomethyl-5-methyl-furan-2-carboxylic acidContains a methyl group instead of tert-butylLimited due to lower steric hindrance
3-Aminomethyl-5-ethyl-furan-2-carboxylic acidContains an ethyl group instead of tert-butylSimilar applications but less effective

The tert-butyl group provides significant steric hindrance compared to its methyl and ethyl analogs, influencing both chemical reactivity and biological properties.

Industrial Applications

Beyond academic research, this compound has potential industrial applications:

  • Material Science : It can be utilized in developing new materials due to its unique chemical properties.
  • Pharmaceutical Development : Its structural characteristics make it a candidate for drug formulation aimed at various therapeutic targets.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminomethyl group can form hydrogen bonds or electrostatic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The target compound is distinguished by the tert-butyl group at position 5 and aminomethyl at position 3. Below is a comparison with structurally related furan-2-carboxylic acid derivatives:

Compound Name Substituents (Position) Key Properties/Applications References
3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid -NH2CH2 (C3), -C(CH3)3 (C5) High lipophilicity; polymer synthesis
5-(Aminomethyl)furan-2-carboxylic acid (MAFCA) -NH2CH2 (C5) Building block for peptides/polymers
5-(2-Carboxy-ethyl)-furan-2-carboxylic acid -CH2CH2COOH (C5) Antibacterial activity
5-(3-Carboxyphenyl)-furan-2-carboxylic acid -C6H4COOH (C5) Chelating agent; metal coordination
5-Chloro-4-(4-chloro-1-methylpyrazol-5-yl)furan-2-carboxylic acid -Cl (C5), -Cl-pyrazole (C4) Antimicrobial potential

Key Observations :

  • Position 3 vs. 5 Aminomethyl: MAFCA (aminomethyl at C5) is used for polyamide synthesis, while the target compound’s C3 aminomethyl group may enable distinct regioselective reactions .
  • Steric Effects: The tert-butyl group in the target compound enhances solubility in non-polar solvents compared to phenyl or carboxyethyl substituents (e.g., ).
  • Bioactivity : Halogenated derivatives (e.g., C5-Cl in ) exhibit antimicrobial properties, whereas the target compound’s tert-butyl group may improve metabolic stability in drug design.

Biological Activity

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid, a synthetic organic compound, has garnered attention for its notable biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The compound features a furan ring with an aminomethyl group and a tert-butyl group. Its molecular formula is C13H17N1O2C_{13}H_{17}N_{1}O_{2}. The presence of the tert-butyl group introduces significant steric hindrance, which can influence its interactions with biological systems. The aminomethyl group allows for hydrogen bonding and ionic interactions, while the furan moiety can engage in π-π interactions, enhancing its potential as a biochemical probe in various assays.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activities. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound may influence enzyme activities through specific binding interactions facilitated by its functional groups. This modulation could lead to alterations in metabolic pathways, which is crucial for its potential therapeutic applications.
  • Receptor Binding : The furan moiety's ability to engage in π-π stacking may enhance the compound's affinity for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound. Its structural features enable it to interact with microbial targets, potentially inhibiting their growth. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Potential

The compound has shown promise in anticancer research. It appears to inhibit the proliferation of cancer cells by modulating pathways associated with cell growth and apoptosis. Research suggests that it may affect key signaling molecules involved in cancer progression, making it a candidate for further investigation in oncology .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been evaluated. Preliminary studies indicate that it may reduce the expression of pro-inflammatory cytokines, thereby offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Interaction Studies : Research involving enzyme assays has shown that this compound can modulate enzyme activities through specific binding sites, influencing metabolic pathways crucial for disease progression.
  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Anticancer Mechanisms : In vitro studies revealed that treatment with this compound led to decreased viability of cancer cell lines, indicating its potential role as an anticancer agent. Further mechanistic studies are needed to elucidate its action on specific cancer-related pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural DifferenceBiological Activity
3-Aminomethyl-5-methyl-furan-2-carboxylic acidContains a methyl group instead of tert-butylLower antimicrobial activity
3-Aminomethyl-5-ethyl-furan-2-carboxylic acidContains an ethyl group instead of tert-butylReduced anticancer potential
3-Aminomethyl-5-(isopropyl)furan-2-carboxylic acidContains an isopropyl groupSimilar anti-inflammatory properties

The presence of the tert-butyl group significantly enhances the steric hindrance compared to its methyl and ethyl analogs, leading to distinct chemical reactivity and biological properties.

Q & A

Q. What are the established synthetic routes for 3-(aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid?

The primary method involves carbonate-promoted C–H carboxylation of furfurylamine derivatives. For example, combining furfurylamine with Cs₂CO₃ under high-pressure CO₂ (60 bar) at 170°C yields a carboxylated intermediate, which is subsequently acid-hydrolyzed to produce the target compound . Alternative routes may adapt asymmetric conjugate addition strategies, as seen in related furan-carboxylic acid syntheses, using tert-butyl esters and stereoselective alkylation steps .

Q. How can purity and structural integrity be ensured during synthesis?

Post-synthetic purification typically employs flash column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in protic solvents like methanol . Analytical techniques such as ¹H/¹³C NMR and single-crystal X-ray diffraction (e.g., resolving the furan ring geometry and aminomethyl substituent orientation) are critical for structural validation .

Q. What spectroscopic methods are recommended for characterization?

  • NMR spectroscopy : Key signals include the furan ring protons (δ 6.5–7.5 ppm), tert-butyl group (δ 1.2–1.4 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .
  • FT-IR : Confirm carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=O absorption (~1680–1720 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₁H₁₇NO₃: 224.1287) .

Advanced Research Questions

Q. How do substituents influence solubility and thermodynamic stability?

Studies on analogous 5-substituted furan-2-carboxylic acids (e.g., nitrophenyl derivatives) reveal that electron-withdrawing groups (e.g., -NO₂) reduce solubility in propan-2-ol due to decreased hydrogen-bonding capacity, while bulky substituents like tert-butyl enhance hydrophobic interactions. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots are critical for optimizing solvent systems .

Q. What strategies enable enantioselective synthesis of this compound?

Asymmetric synthesis can be achieved via chiral auxiliary-mediated alkylation , as demonstrated in related β-amino ester syntheses. For example, using (R)-N-allyl-N-(α-methyl-4-methoxybenzyl)amide as a chiral ligand during conjugate addition ensures stereochemical control at the aminomethyl center .

Q. How can structural modifications enhance biological activity?

  • Bioisosteric replacement : Substituting the tert-butyl group with trifluoromethyl (CF₃) or dichlorophenoxy groups improves metabolic stability and receptor binding affinity, as observed in AMPA receptor antagonist analogs .
  • Carboxylic acid derivatization : Converting the -COOH to an amide or ester moiety can modulate membrane permeability and pharmacokinetics .

Q. How to resolve contradictions in solubility data across studies?

Discrepancies often arise from polymorphism or solvent impurities. For example, conflicting solubility values for nitrophenyl-furan analogs in propan-2-ol were resolved using differential scanning calorimetry (DSC) to identify polymorphic forms and ensure solvent purity ≥99.9% .

Q. What challenges arise in stereochemical outcome analysis?

Competing reaction pathways (e.g., epimerization during acid hydrolysis) may alter stereochemistry. Monitoring reaction progress via chiral HPLC and optimizing pH/temperature conditions (e.g., maintaining pH <3 during hydrolysis) minimizes racemization .

Q. How to validate analytical methods for quantifying trace impurities?

Develop a UPLC-MS/MS protocol with a C18 column and 0.1% formic acid/acetonitrile gradient. Validate sensitivity (LOQ <0.1%), precision (RSD <2%), and accuracy using spiked samples. Cross-validate with ¹H NMR for structural confirmation of impurities .

Q. What pharmacological mechanisms are hypothesized for this compound?

Preliminary studies on structurally related furan-carboxylic acids suggest potential enzyme inhibition (e.g., cyclooxygenase-2) or receptor modulation (e.g., AMPA or GABA receptors). Computational docking studies using AutoDock Vina can predict binding modes to target proteins .

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